Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone
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Overview
Description
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18O It is characterized by the presence of a cyclopropyl group attached to a ketone functional group, along with a 2,3-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone typically involves the reaction of cyclopropylmethyl bromide with 2,3-dimethylphenylacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the carboxylate anion, forming the desired ketone. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2,3-dimethylphenyl)acetic acid.
Reduction: Formation of Cyclopropyl 2-(2,3-dimethylphenyl)ethyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone
- Cyclopropyl 2-(3,4-dimethylphenyl)ethyl ketone
- Cyclopropyl 2-(2,3-dimethoxyphenyl)ethyl ketone
Uniqueness
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, as it can undergo unique ring-opening reactions that are not observed in similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-4-3-5-12(11(10)2)8-9-14(15)13-6-7-13/h3-5,13H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPSTWUGXOMSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644659 |
Source
|
Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-43-6 |
Source
|
Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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